(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-3-9-19-21(16(15)2)23-22(30-19)25-13-11-24(12-14-25)20(27)10-6-17-4-7-18(8-5-17)26(28)29/h3-10H,11-14H2,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNXYKPGBDJBFL-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, a compound with significant structural complexity, features a piperazine ring and a benzothiazole moiety. This molecular architecture suggests potential biological activity, particularly in medicinal chemistry. The presence of the nitro group is hypothesized to enhance its biological properties and modulate interactions with biological targets.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 422.5 g/mol. Its structure includes:
- Piperazine Ring : Known for its roles in various pharmacological activities.
- Benzothiazole Moiety : Associated with antimicrobial and anticancer effects.
- Nitrophenyl Group : Potentially enhances biological activity through electronic effects.
The proposed mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The nitro group can influence the compound's ability to cross the blood-brain barrier, potentially impacting central nervous system activity. The interaction pathways may include:
- Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to receptors that regulate physiological responses.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM for related compounds .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT-116 | 6.2 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's heterocyclic nature suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against both bacterial and fungal strains, indicating that this compound may also possess these activities.
Case Studies
A study exploring the biological activities of thiazole derivatives reported that certain compounds exhibited significant antibacterial properties comparable to standard antibiotics like streptomycin . Another investigation highlighted the anticancer potential of related structures against various tumor cell lines, reinforcing the therapeutic promise of benzothiazole derivatives.
Future Directions
Further research is warranted to elucidate the specific biological activities of this compound. Potential studies could include:
- In vitro Testing : Assessing cytotoxicity against a broader range of cancer cell lines.
- Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Modifying structural components to optimize biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound’s benzo[d]thiazole core differs from triazole (), imidazole (), and pyrazole () systems. Fluorine substitution in the benzo[d]thiazole () increases electronegativity, which could enhance interactions with enzymatic active sites compared to methyl groups in the target compound .
Substituent Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with methoxy/ethoxy groups in and , which are electron-donating. This difference may affect redox properties and reactivity in biological systems . Sulfonyl and thioether linkages () improve metabolic stability compared to enone systems, which are prone to Michael addition reactions .
The bis(4-methoxyphenyl)methyl group in increases steric bulk, possibly reducing off-target interactions in drug design .
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?
Answer:
The synthesis typically involves a multi-step approach:
Piperazine functionalization : React 4,5-dimethylbenzo[d]thiazol-2-amine with piperazine derivatives under nucleophilic substitution conditions to introduce the thiazole-piperazine moiety .
Chalcone formation : Use a Claisen-Schmidt condensation between the piperazine-thiazole intermediate and 4-nitrobenzaldehyde. This requires a base (e.g., NaOH or piperidine) in a polar aprotic solvent (e.g., 1,4-dioxane or ethanol) under reflux (5–8 hours). The (E)-configuration is favored under kinetic control .
Purification : Recrystallize the product from ethanol or 1,4-dioxane, and confirm stereochemistry via NMR (e.g., coupling constants for trans-vinylic protons) .
Basic: How can the structure of this compound be validated using spectroscopic and crystallographic methods?
Answer:
- NMR : Key signals include the vinylic protons (δ 6.8–7.5 ppm, doublets with ), aromatic protons from the 4-nitrophenyl group (δ 8.1–8.3 ppm), and piperazine methylenes (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm the carbonyl stretch (~1650–1680 cm) and nitro group (~1520 cm) .
- X-ray crystallography (advanced): For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane. Refinement of the unit cell parameters can resolve the (E)-configuration and spatial arrangement of substituents .
Basic: What in vitro assays are suitable for evaluating its anticancer activity?
Answer:
- Cell viability assays : Use the sulforhodamine B (SRB) assay against panels of cancer cell lines (e.g., MCF-7, HEPG-2) with 72-hour exposure. Include normal fibroblast cells (e.g., WI-38) to assess selectivity .
- Dose-response curves : Test concentrations from 0.1–100 µM, with CHS-828 or doxorubicin as positive controls. Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .
- Solvent controls : Ensure DMSO concentration ≤0.5% to avoid cytotoxicity artifacts .
Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Answer:
- Replicate experiments : Perform triplicate runs with independent cell passages to rule out batch variability.
- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide). Discrepancies may arise from differential expression of molecular targets (e.g., tubulin or kinases) .
- Orthogonal assays : Validate findings with ATP-based luminescence (e.g., CellTiter-Glo) or colony formation assays .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Docking simulations : Model interactions with potential targets (e.g., EGFR or tubulin) using AutoDock Vina. Focus on the enone moiety’s electrophilicity and nitro group’s hydrogen-bonding capacity .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and HOMO/LUMO energies to predict cytotoxicity trends across analogs .
- MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent (e.g., TIP3P water) .
Basic: What analytical techniques ensure purity and stability during storage?
Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Purity >95% is acceptable for biological testing .
- Stability studies : Store at −20°C under argon. Monitor degradation via HPLC over 6 months; hydrolytic cleavage of the enone group is a common degradation pathway .
Advanced: How can catalytic methods optimize the synthesis of analogs with improved bioactivity?
Answer:
- Cross-coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions (Pd(PPh), KCO, DMF/HO) at the benzothiazole or nitrobenzene positions .
- Asymmetric catalysis : Use chiral organocatalysts (e.g., L-proline) to synthesize (Z)-isomers for comparative bioactivity studies .
- Flow chemistry : Improve yield and scalability using microreactors for the condensation step (residence time <30 minutes) .
Advanced: What strategies identify metabolic liabilities of this compound in preclinical studies?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-HRMS; common modifications include nitro reduction to amine or piperazine N-oxidation .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- In vivo PK : Administer to rodents (IV/PO) and quantify plasma levels via LC-MS/MS. Monitor half-life and bioavailability adjustments for lead optimization .
Basic: How should researchers design experiments to assess photostability?
Answer:
- Light exposure : Use a solar simulator (300–800 nm) for 48 hours. Monitor decomposition via UV-Vis spectroscopy (absorbance loss at λ) .
- Radical scavengers : Add antioxidants (e.g., BHT) to formulations to mitigate nitro group-mediated photodegradation .
Advanced: What in vivo models are appropriate for validating antitumor efficacy?
Answer:
- Xenograft models : Implant MCF-7 or HEPG-2 cells subcutaneously in nude mice. Administer compound (10–50 mg/kg, IP) daily for 21 days. Measure tumor volume and body weight weekly .
- Pharmacodynamic markers : Analyze tumor tissue for apoptosis (cleaved caspase-3) or proliferation (Ki-67) via immunohistochemistry .
- Toxicology : Monitor liver/kidney function (ALT, creatinine) and hematological parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
